

Application Notes and Protocols for Preparing IPI-3063 Stock Solution with DMSO

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For Researchers, Scientists, and Drug Development Professionals

Abstract

IPI-3063 is a potent and highly selective inhibitor of the p110 δ catalytic isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] Its selectivity makes it a valuable tool for investigating the specific roles of p110 δ in cellular processes, particularly in immunology, oncology, and inflammation research.[3][4][5] Accurate and reproducible experimental results depend on the correct preparation and handling of **IPI-3063** stock solutions. This document provides detailed protocols for preparing a stock solution of **IPI-3063** using dimethyl sulfoxide (DMSO), along with application notes for its use in cell-based assays and information on its mechanism of action.

IPI-3063 Chemical and Physical Properties

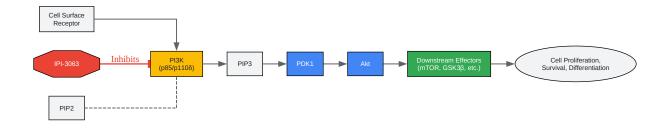
Proper preparation of **IPI-3063** solutions requires an understanding of its fundamental properties. The following table summarizes key quantitative data for **IPI-3063**.



Property	Value	Reference	
Molecular Formula	C25H25N7O2	[1]	
Molecular Weight	455.51 g/mol	[1]	
CAS Number	1425043-73-7	[1]	
Solubility (25°C)	DMSO: 91 mg/mL (199.77 mM) Ethanol: 12 mg/mL (26.34 mM) Water: Insoluble	[1][2]	
Appearance	Crystalline solid		
Storage	Store at -20°C for long-term stability	[6]	

Mechanism of Action: PI3K p110 δ Inhibition

IPI-3063 selectively targets the p110δ isoform of Class I PI3Ks, which are crucial enzymes that relay signals from cell surface receptors to downstream pathways controlling cell growth, proliferation, survival, and differentiation.[3][4][5] The p110δ isoform is predominantly expressed in hematopoietic cells, making it a key target in B cell malignancies and autoimmune diseases.[3] **IPI-3063** exhibits high potency, with a biochemical IC₅₀ of 2.5 ± 1.2 nM for p110δ, and is over 400-fold more selective for p110δ than for other Class I PI3K isoforms (p110α, p110β, p110γ).[1][2] In cell-based assays, its IC₅₀ for p110δ is approximately 0.1 nM.[1][2][4]



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Caption: **IPI-3063** selectively inhibits the p110 δ subunit of PI3K.

Experimental Protocol: Preparation of a 10 mM IPI-3063 Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of IPI-3063 in DMSO.

Materials

- IPI-3063 powder (e.g., 1 mg or 5 mg)
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Analytical balance
- Pipettes and sterile tips
- Vortex mixer
- Sonicator (optional, for aiding dissolution)

Safety Precautions

- Handle IPI-3063 powder in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
- Consult the Safety Data Sheet (SDS) for IPI-3063 and DMSO before handling.

Step-by-Step Procedure

- Equilibrate Reagents: Allow the vial of IPI-3063 powder and the DMSO to reach room temperature before opening to prevent condensation, as moisture can reduce solubility.[2]
- Weigh IPI-3063: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully
 weigh the desired amount of IPI-3063 powder. For example, weigh 1 mg.



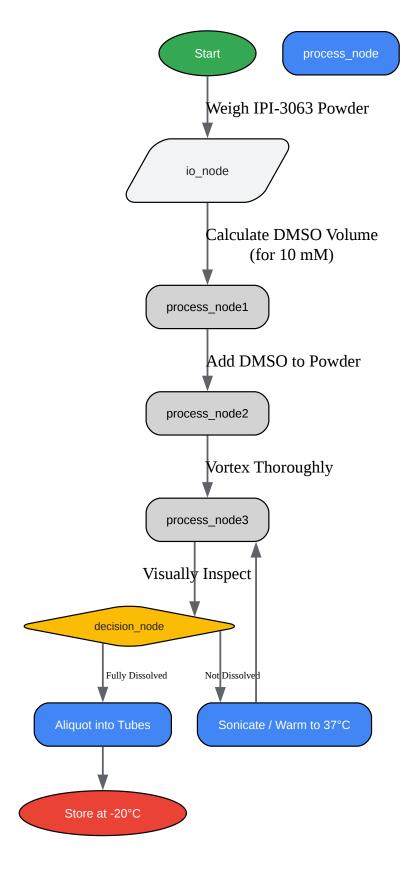
 Calculate DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

Volume (L) = Mass (g) / (Molecular Weight (g/mol) × Concentration (mol/L))

Example for 1 mg of IPI-3063 (MW = 455.51 g/mol):

- Mass = 0.001 g
- Molecular Weight = 455.51 g/mol
- Concentration = 0.010 mol/L
- Volume (L) = 0.001 / (455.51 × 0.010) = 0.0002195 L
- Volume (μL) = 219.5 μL
- Dissolve the Compound: Add the calculated volume of DMSO to the vial containing the IPI-3063 powder.
- Ensure Complete Dissolution: Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes or gently warm to 37°C.[6][7] Visually inspect the solution against a light source to ensure no particulates are visible.
- Storage: Aliquot the stock solution into smaller volumes in sterile, clearly labeled tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The DMSO stock solution is typically stable for up to 3 months.[6]





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Caption: Workflow for preparing IPI-3063 stock solution in DMSO.



Application Notes and Best Practices

- Dilution into Aqueous Media: When diluting the DMSO stock solution into aqueous buffers or cell culture media, do so dropwise while gently vortexing the aqueous solution. This can help prevent the compound from precipitating.[6] If a precipitate forms, brief sonication or warming may help it redissolve.[6][7]
- Final DMSO Concentration: For most cell-based assays, it is critical to keep the final concentration of DMSO below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[7] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
- Fresh Preparations: For critical experiments, it is recommended to prepare fresh dilutions from the frozen stock solution just before use.

Example Experimental Protocol: B-Cell Proliferation Assay

This protocol is an example of how to use the **IPI-3063** stock solution to investigate its effect on B-cell function. **IPI-3063** has been shown to potently reduce B-cell proliferation and survival.[1] [4]

Objective

To determine the dose-dependent effect of **IPI-3063** on the proliferation of purified mouse B cells stimulated with B-cell activating factor (BAFF).

Materials

- · Purified mouse B cells
- Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine)
- Recombinant mouse BAFF
- IPI-3063 (10 mM stock in DMSO)



- Cell proliferation dye (e.g., CFSE) or reagent (e.g., CellTiter-Glo®)
- 96-well cell culture plates
- Flow cytometer or plate reader

Protocol

- Cell Preparation: Isolate primary B cells from mouse spleens using a standard B-cell isolation kit.
- Labeling (Optional): If using a proliferation dye like CFSE, label the cells according to the manufacturer's protocol before stimulation.
- Plating: Seed the B cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 μL of complete medium.
- Serial Dilutions: Prepare serial dilutions of **IPI-3063** in complete medium from your 10 mM stock. To minimize DMSO concentration, perform a multi-step dilution. For example, dilute the 10 mM stock 1:100 in media to get 100 μM, then serially dilute from there.
- Treatment: Add the diluted IPI-3063 or vehicle control (media with DMSO) to the wells.
 Typical final concentrations for IPI-3063 range from 0.01 nM to 100 nM.[1]
- Stimulation: Add BAFF to all wells (except for unstimulated controls) at a final concentration of 10 ng/mL.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]
- Analysis: Quantify cell proliferation. If using CFSE, analyze the dilution of the dye by flow cytometry. If using a reagent like CellTiter-Glo®, measure luminescence according to the manufacturer's protocol.

Summary of IPI-3063 Inhibitory Concentrations (IC50)



Assay Type	IC50 Value	Target	Reference
Biochemical Assay	2.5 ± 1.2 nM	p110δ	[1][2]
Cell-Based Assay	0.1 nM	p110δ	[1][4]
B-Cell Survival (BAFF-dependent)	Significant decrease at 10 nM	B-Cell Survival	[4]
Plasmablast Differentiation	Dose-dependent decrease starting at 1 nM	Plasmablast Differentiation	[4]

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